![molecular formula C17H21N5O2 B3958180 5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline](/img/structure/B3958180.png)
5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline
Overview
Description
5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline, also known as MNPA, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound has shown promise in treating various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. 5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurological disorders. 5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to inhibit the activity of various enzymes and signaling pathways involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its potential therapeutic applications.
Future Directions
There are several future directions for research on 5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline. One area of research could be to further investigate its potential therapeutic applications in cancer and neurological disorders. Another area of research could be to investigate its mechanism of action in more detail, which could help to identify new targets for drug development. Additionally, further studies could be conducted to determine the optimal dosage and administration of 5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline for therapeutic use.
Scientific Research Applications
5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has been studied extensively for its potential therapeutic applications. In one study, it was found to inhibit the growth of cancer cells in vitro and in vivo. 5-(4-methyl-1-piperazinyl)-2-nitro-N-(3-pyridinylmethyl)aniline has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-nitro-N-(pyridin-3-ylmethyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-20-7-9-21(10-8-20)15-4-5-17(22(23)24)16(11-15)19-13-14-3-2-6-18-12-14/h2-6,11-12,19H,7-10,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIONADHPAWLPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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